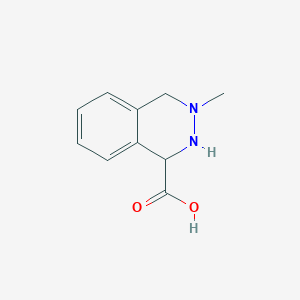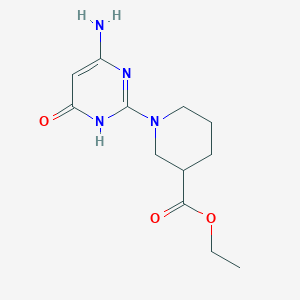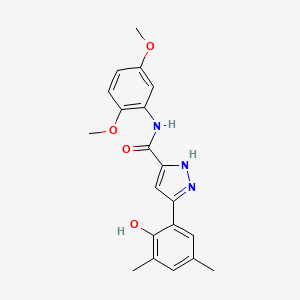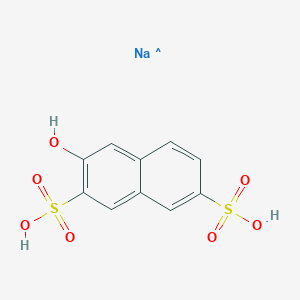
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H12N2O2 This compound is characterized by a phthalazine ring system, which is a bicyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclic anhydrides, followed by methylation and subsequent oxidation steps. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structure allows it to interact with various receptors, influencing cellular signaling and function .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar tetrahydro structure but differs in the ring system and functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with neuroprotective properties.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is unique due to its specific phthalazine ring system and the presence of both a methyl group and a carboxylic acid group. These structural features confer distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-methyl-2,4-dihydro-1H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-7-4-2-3-5-8(7)9(11-12)10(13)14/h2-5,9,11H,6H2,1H3,(H,13,14) |
InChI 键 |
YIZURCHKNSOHRU-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC=CC=C2C(N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B14086066.png)
![N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine](/img/structure/B14086073.png)



![7-Bromo-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086098.png)


![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)


![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)
